octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride
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Overview
Description
Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride: is a chemical compound with the molecular formula C₉H₁₄ClNO. It is a derivative of the octahydro-1H-cyclopenta[b]pyridine skeleton, which is found in a broad spectrum of bioactive natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride typically involves a multi-step process. One approach involves the reaction of (Z)-1-iodo-1,6-diene with an alkyne via a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieves high diastereoselectivity and can be performed with low palladium catalyst loading without copper .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its conformationally restricted structure makes it a valuable tool for probing the structure-activity relationships of bioactive compounds .
Medicine: In medicine, derivatives of octahydro-1H-cyclopenta[b]pyridine have shown potential as local anesthetics, bone resorption inhibitors, and nitric oxide synthase inhibitors
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it a valuable intermediate in the production of various industrial products .
Mechanism of Action
The mechanism of action of octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s conformationally restricted structure allows it to bind selectively to certain enzymes and receptors, modulating their activity . This selective binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Octahydro-1H-cyclopenta[c]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom.
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: This compound is a conformationally restricted γ-aminobutyric acid (GABA) analogue.
Uniqueness: Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity.
Biological Activity
Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride is a compound that belongs to a class of bicyclic amines, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of octahydro-1H-cyclopenta[b]pyridine derivatives has been achieved through various methods, including diastereoselective strategies. For instance, a novel approach utilizing a Pd/Au-relay catalyzed reaction has been reported, yielding high diastereoselectivity in the formation of these compounds. This method allows for the efficient construction of the bicyclic skeleton from readily available precursors, showcasing its potential for producing bioactive derivatives .
Pharmacological Properties
Octahydro-1H-cyclopenta[b]pyridine derivatives exhibit a range of biological activities, primarily due to their structural similarities to known bioactive compounds. Some key pharmacological properties include:
- Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that modifications at specific positions on the cyclopentapyridine structure can enhance anticancer efficacy against various cell lines .
- Neuroprotective Effects : Research has suggested that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections .
Case Studies
Several studies have highlighted the biological implications of octahydro-1H-cyclopenta[b]pyridine derivatives:
- Study on Anticancer Activity : A recent study evaluated the effects of a specific octahydro-1H-cyclopenta[b]pyridine derivative on prostate cancer cells (PC3). The results indicated that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways. The study also emphasized structure-activity relationships that could guide future modifications to enhance efficacy .
- Neuroprotective Mechanisms : In another investigation, the neuroprotective effects of octahydro-1H-cyclopenta[b]pyridine derivatives were assessed in models of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could significantly mitigate cell death and preserve neuronal function by reducing reactive oxygen species (ROS) levels .
Data Tables
Properties
Molecular Formula |
C9H14ClNO |
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Molecular Weight |
187.66 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)11-6-2-4-7-3-1-5-8(7)11/h7-8H,1-6H2 |
InChI Key |
GNTCZVUWCNODGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN(C2C1)C(=O)Cl |
Origin of Product |
United States |
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